molecular formula C9H12N2O6 B584034 [2'-13C]uridine CAS No. 478511-11-4

[2'-13C]uridine

Cat. No.: B584034
CAS No.: 478511-11-4
M. Wt: 245.195
InChI Key: DRTQHJPVMGBUCF-OGBLAGJQSA-N
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Description

[2’-13C]uridine is a labeled nucleoside analog where the carbon at the 2’ position of the ribose sugar is replaced with the carbon-13 isotope. This compound is used extensively in biochemical and pharmaceutical research due to its ability to trace metabolic pathways and study nucleoside transport and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2’-13C]uridine typically involves the incorporation of carbon-13 into the ribose sugar, followed by the formation of the nucleoside. One common method starts with the condensation of potassium cyanide labeled with carbon-13 with D-erythrose to produce a mixture of D-[1-13C]ribose and D-[1-13C]arabinose. These epimers are then separated using ion-exchange chromatography. The D-[1-13C]arabinose is converted to D-[2-13C]ribose using a nickel (II) diamine complex. The labeled ribose is then coupled with uracil to form [2’-13C]uridine .

Industrial Production Methods

Industrial production of [2’-13C]uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and high-purity reagents to ensure the consistent production of the labeled compound. The use of ion-exchange chromatography and other purification techniques is essential to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

[2’-13C]uridine undergoes various chemical reactions, including:

    Oxidation: The ribose moiety can be oxidized to form uridine-5’-aldehyde.

    Reduction: Reduction of the uracil ring can lead to dihydrouridine.

    Substitution: The hydroxyl groups on the ribose can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Various reagents like acyl chlorides or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Uridine-5’-aldehyde.

    Reduction: Dihydrouridine.

    Substitution: Various substituted uridine derivatives depending on the reagent used.

Scientific Research Applications

[2’-13C]uridine is widely used in scientific research, including:

    Chemistry: Studying nucleoside transport and metabolism.

    Biology: Tracing metabolic pathways in cells.

    Medicine: Investigating the pharmacokinetics of nucleoside analogs.

    Industry: Used in the production of labeled compounds for research and development.

Mechanism of Action

The mechanism of action of [2’-13C]uridine involves its incorporation into nucleic acids, allowing researchers to trace its metabolic fate. The labeled carbon-13 isotope acts as a tracer, enabling the study of nucleoside transport and metabolism. The compound interacts with nucleoside transporters and enzymes involved in nucleic acid synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

    [1’-13C]uridine: Labeled at the 1’ position of the ribose.

    [5-13C]uridine: Labeled at the 5 position of the uracil ring.

    [2’-13C, 1,3-15N2]uridine: Labeled with both carbon-13 and nitrogen-15 isotopes.

Uniqueness

[2’-13C]uridine is unique due to its specific labeling at the 2’ position of the ribose, which allows for detailed studies of ribose metabolism and nucleoside transport. This specificity provides insights that are not possible with other labeled uridine analogs .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-OGBLAGJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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